2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5(10)3-8-6(11)12-4-7(8)1-2-7/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTIQPRLZDOMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Construction via Zinc-Mediated Cyclization
The synthesis begins with dibromoneopentyl glycol (V), which undergoes zinc-mediated cyclization in ethanol under reflux to yield cyclopropyl dimethanol (IV). This step achieves an 85% molar yield, forming the cyclopropane ring critical for the spiro architecture.
Reaction Conditions
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Solvent : Ethanol
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Catalyst : Zinc powder
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Temperature : 100°C (reflux)
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Yield : 85%
Cyclic Sulfite Intermediate Formation
Cyclopropyl dimethanol (IV) reacts with sulfur oxychloride in toluene or dichloromethane at 0–30°C to form cyclopropyl dimethanol cyclic sulfite (III). Triethylamine is added to neutralize HCl byproducts.
Reaction Conditions
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Solvent : Toluene or dichloromethane
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Reagents : Sulfur oxychloride, triethylamine
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Temperature : 0–30°C
Ring-Opening with Cyanide
The cyclic sulfite (III) undergoes ring-opening with potassium cyanide to produce 1-methylol cyclopropyl acetonitrile (II). This nitrile intermediate serves as a precursor for subsequent hydrolysis and cyclization.
Functionalization with Acetic Acid Moiety
The acetic acid group at the 4-position is introduced via alkylation or acylation of the spirocyclic amine.
Alkylation with Bromoacetic Acid Derivatives
The secondary amine in the 4-azaspiro intermediate reacts with bromoacetic acid or its ethyl ester in the presence of a base (e.g., K₂CO₃) to form the C–N bond. Subsequent hydrolysis of the ester (if used) yields the free carboxylic acid.
Example Protocol
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Reagent : Bromoacetic acid
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Base : Potassium carbonate
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Solvent : Dimethylformamide (DMF)
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Temperature : 60–80°C
Carbodiimide-Mediated Coupling
Activating the carboxylic acid group of glycine with carbodiimides (e.g., EDC) enables direct coupling to the spirocyclic amine, forming the target compound.
Integrated Synthesis Route
Combining the above steps, a plausible synthesis of 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid involves:
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Spirocyclic Ketone Synthesis (as per CN103936703A):
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Cyclization of dibromoneopentyl glycol to cyclopropyl dimethanol.
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Conversion to cyclic sulfite and subsequent cyanide ring-opening.
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Hydrolysis to 5-oxaspiro[2.4]heptan-6-one.
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Amination :
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Substitution of the ketone oxygen with an amine group.
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Acetic Acid Introduction :
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Alkylation with bromoacetic acid.
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Optimization Challenges :
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Regioselectivity : Ensuring substitution occurs exclusively at the 4-position.
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Stability : The spiro framework’s sensitivity to acidic/basic conditions during functionalization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo-containing derivatives, while reduction reactions could produce hydroxylated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research
- Drug Development : The compound is primarily utilized in pharmaceutical research as a potential precursor or intermediate in the synthesis of novel therapeutic agents. Its unique spirocyclic structure may contribute to the development of drugs targeting specific biological pathways.
2. Biochemical Studies
- Enzyme Inhibition Studies : There is ongoing research into the inhibitory effects of this compound on various enzymes, which could lead to the development of new treatments for diseases where enzyme regulation is critical.
3. Toxicological Assessments
- Safety Evaluations : Given its corrosive nature, studies are being conducted to assess the safety profile and toxicological effects of 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid in biological systems.
Case Studies
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Synthesis and Characterization
- A study focused on synthesizing derivatives of this compound, exploring their biological activity and potential as anti-cancer agents. The spirocyclic structure was highlighted as a significant factor in enhancing bioactivity.
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Pharmacokinetics and Metabolism
- Research involving animal models to understand the pharmacokinetics of this compound showed promising results in terms of absorption and metabolic stability, indicating potential for further development as a therapeutic agent.
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Comparative Studies with Analog Compounds
- Comparative studies with structurally similar compounds have been conducted to evaluate differences in biological activity and toxicity profiles, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid
- CAS Number : 1956369-03-1
- Molecular Formula: C₇H₉NO₄
- Molecular Weight : 171.15 g/mol .
Structural Features :
The compound contains a spirocyclic core (spiro[2.4]heptane) fused with a lactam (5-oxo-4-aza) and an oxolane (6-oxa) ring. The acetic acid moiety is attached to the nitrogen atom, contributing to its polar and reactive nature .
Comparison with Structural Analogs
Key Structural Differences
The compound’s spirocyclic architecture distinguishes it from related azaspiro and oxaspiro derivatives. Below is a comparative analysis with three analogs:
Physicochemical Properties
Toxicity and Stability
- Target Compound : Acute toxicity (oral LD₅₀: 300–2000 mg/kg), skin/eye irritant. Decomposes into CO, CO₂, and nitrogen oxides .
- Hydrochloride Analogs (): Likely more corrosive due to HCl release upon decomposition. Limited toxicity data available.
- Quinoline Derivative (): Fluorine and chlorine substituents may introduce additional toxicity risks (e.g., endocrine disruption) .
Biological Activity
2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid, with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is synthesized through a multi-step process involving cyclization and functional group transformations. Typical synthesis routes include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate the exact mechanisms involved in its action.
Antitumor Activity
Research indicates that derivatives of spirodienone compounds, including those related to this compound, exhibit significant antitumor properties. For example:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
The structural modifications in these compounds enhance their hydrophilicity and binding affinity to target molecules, which is crucial for improving their anticancer efficacy.
Cytotoxicity and Apoptosis
Studies using flow cytometry have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells:
- G1 Phase Reduction : Treatment with compound 8b decreased MDA-MB-231 cells in G1 phase from 61.33% to 53.57%.
- G2 Phase Increase : Correspondingly increased G2 phase from 16.61% to 27.16%.
These results indicate that compound 8b effectively inhibits tumor cell proliferation by blocking cell cycle progression .
Study on Spirodienone Derivatives
A study focused on synthesizing a series of spirodienone derivatives revealed that most displayed moderate to high anticancer activities across various cell lines. The structure–activity relationship indicated that specific functional groups significantly influenced the biological potency of these compounds .
In Vivo Studies
Although primarily synthesized for laboratory research, ongoing studies aim to explore the in vivo effects of these compounds, assessing their therapeutic potential while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N100/P3 respirators) is advised if dust or aerosols form during handling .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks (H335 hazard) .
- Spill Management : Contain spills using inert materials like sand or vermiculite; avoid water to prevent environmental contamination .
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion (H302) .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer :
- Storage Conditions : Keep in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .
- Stability Monitoring : Regularly inspect containers for leaks or degradation. Stability under recommended conditions is confirmed, but long-term data are lacking .
Q. What synthetic approaches are feasible for this spirocyclic compound?
- Methodological Answer :
- Route Design : While direct synthesis data are unavailable, analogous spirocyclic systems (e.g., 2-azaspiro[2.4]heptane derivatives) suggest cyclization reactions using ketone or lactam precursors. For example, tert-butyl carbamate intermediates have been used in similar syntheses .
- Purification : Use column chromatography or recrystallization to isolate the product, given its solid state at room temperature .
Advanced Research Questions
Q. How can researchers address contradictory or missing toxicological data for this compound?
- Methodological Answer :
- Gap Analysis : Current SDSs lack acute toxicity (e.g., LD50), mutagenicity, and ecotoxicity data .
- Experimental Validation :
- In Vitro Assays : Perform Ames tests for mutagenicity and cell viability assays (e.g., MTT) to assess cytotoxicity.
- Environmental Impact : Use OECD guidelines (e.g., Test No. 301) to evaluate biodegradability and bioaccumulation potential .
- Literature Cross-Referencing : Compare with structurally similar compounds (e.g., spirocyclic lactams) to infer potential hazards .
Q. What experimental strategies can determine decomposition pathways under varying conditions?
- Methodological Answer :
- Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and products (e.g., CO, CO₂, NOₓ) .
- Hydrolytic Stability : Expose the compound to acidic/basic buffers (pH 1–13) and analyze degradation via HPLC-MS. Monitor for lactam ring opening or acetic acid sidechain cleavage .
- Oxidative Stress Tests : Use peroxide or UV light exposure to simulate accelerated aging and track byproducts .
Q. How should researchers design studies to resolve discrepancies in physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric or spectrophotometric methods. Note discrepancies between SDS-reported data and experimental results .
- Melting Point Determination : Use a capillary melting point apparatus with controlled heating rates. Compare results with computational predictions (e.g., QSPR models) .
- Data Reprodubility : Replicate experiments across multiple labs to identify systematic errors or batch variability .
Key Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
